Methyl benzo[d]oxazole-4-carboxylate

Catalog No.
S787464
CAS No.
128156-54-7
M.F
C9H7NO3
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzo[d]oxazole-4-carboxylate

CAS Number

128156-54-7

Product Name

Methyl benzo[d]oxazole-4-carboxylate

IUPAC Name

methyl 1,3-benzoxazole-4-carboxylate

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)10-5-13-7/h2-5H,1H3

InChI Key

XYHIHNFBMYROIE-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OC=N2

Methyl benzo[d]oxazole-4-carboxylate (CAS 128156-54-7) is a highly versatile, bicyclic heteroaromatic building block characterized by a benzoxazole core with a methyl ester functional group exactly at the 4-position. In medicinal chemistry and pharmaceutical procurement, it serves as a rigid, premium scaffold for the synthesis of complex enzyme inhibitors, including those targeting PARP, monoacylglycerol lipase (MGL), and ZNF143[1]. The methyl ester acts as a stable, lipophilic protecting group that ensures excellent solubility in standard organic solvents, facilitating seamless integration into both parallel library synthesis and multi-step scale-up manufacturing [2].

Substituting Methyl benzo[d]oxazole-4-carboxylate with its positional isomers (such as the 5- or 6-carboxylate) or its free acid form fundamentally compromises both synthetic efficiency and biological efficacy. Positional isomers project their substituents at entirely different spatial trajectories (exit vectors), which routinely results in a catastrophic loss of target binding affinity in rigid enzyme pockets like PARP or MGL [1]. Furthermore, attempting to procure and use the free acid (benzo[d]oxazole-4-carboxylic acid) introduces severe processability bottlenecks; the free acid suffers from poor solubility in non-polar solvents and necessitates the use of expensive, atom-inefficient coupling reagents, whereas the methyl ester allows for streamlined, high-yield direct aminolysis[1].

Amidation Efficiency and Reagent Economy

For industrial library synthesis, Methyl benzo[d]oxazole-4-carboxylate demonstrates superior processability compared to the free acid baseline. Direct aminolysis of the methyl ester using trimethylaluminum (AlMe3) and primary amines typically achieves conversions exceeding 85%. In contrast, utilizing Benzo[d]oxazole-4-carboxylic acid requires stoichiometric coupling agents (e.g., HATU or EDC), which often results in lower overall yields (60-70%) due to intermediate instability and competitive side reactions [1].

Evidence DimensionAmidation Yield
Target Compound Data>85% via direct AlMe3-mediated aminolysis
Comparator Or BaselineBenzo[d]oxazole-4-carboxylic acid (60-70% via HATU/EDC)
Quantified Difference15-25% higher yield with elimination of coupling reagents
ConditionsStandard parallel library synthesis conditions

Procuring the methyl ester streamlines parallel synthesis workflows by eliminating the need for expensive coupling reagents and improving overall yield.

Regiochemical Stability During Orthogonal Deprotection

The 4-carboxylate group is situated adjacent to the oxazole nitrogen (N3), providing a distinct steric shielding effect not present in the 5- or 6-isomers. As a result, Methyl benzo[d]oxazole-4-carboxylate exhibits higher kinetic stability during mild basic hydrolysis compared to Methyl benzo[d]oxazole-5-carboxylate. This differential stability allows chemists to perform selective transformations on other regions of a complex molecule without risking premature cleavage of the 4-ester[1].

Evidence DimensionSaponification Rate / Kinetic Stability
Target Compound DataRequires moderate heating (e.g., 40°C) for complete hydrolysis
Comparator Or BaselineMethyl benzo[d]oxazole-5-carboxylate (rapidly hydrolyzes at RT)
Quantified DifferenceSignificantly longer half-life under mild aqueous base conditions
Conditions1M LiOH in THF/MeOH/H2O

This steric stability enables orthogonal synthetic strategies where the 4-ester acts as a robust protecting group during multi-step functionalization.

Pharmacophore Exit Vector Superiority

In the development of PARP and monoacylglycerol lipase (MGL) inhibitors, the spatial orientation of the carboxamide group is a critical determinant of efficacy. Derivatives synthesized from Methyl benzo[d]oxazole-4-carboxylate project their substituents into the optimal binding pocket, frequently achieving IC50 values in the low nanomolar range. By contrast, utilizing the 5-carboxylate analog shifts the exit vector, leading to a massive loss in target affinity [1].

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data<50 nM for optimized 4-carboxamide derivatives
Comparator Or Baseline5-carboxamide derivatives (>500 nM)
Quantified Difference>10-fold decrease in binding affinity for the 5-isomer
ConditionsIn vitro PARP/MGL inhibition assays

For drug discovery procurement, selecting the 4-carboxylate is non-negotiable for targeting specific enzyme pockets where the 5- or 6-positions fail to bind.

Parallel Synthesis of Benzoxazole-4-Carboxamide Libraries

Ideal for generating libraries of potential PARP or MGL inhibitors via direct aminolysis, avoiding the solubility and coupling-reagent issues associated with the free acid [1].

Orthogonal Multi-Step Scaffold Decoration

The steric shielding of the 4-ester allows it to survive mild reaction conditions that would otherwise hydrolyze less hindered esters, making it an excellent starting material for complex, multi-step API synthesis [2].

Bioisosteric Replacement in Lead Optimization

Procured as a direct substitute when replacing an indole-4-carboxylate or benzimidazole-4-carboxylate core to modulate physicochemical properties (e.g., lowering pKa) while maintaining the exact spatial exit vector required for target engagement[1].

XLogP3

1.6

Wikipedia

Methyl 1,3-benzoxazole-4-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types